molecular formula C24H25N3O4 B3482074 (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

Cat. No.: B3482074
M. Wt: 419.5 g/mol
InChI Key: ZYVVAVLIXILXAC-UHFFFAOYSA-N
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Description

The compound "(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide" is a synthetic coumarin derivative characterized by a chromene core substituted with an acetylphenyl imino group at position 2, a diethylamino group at position 7, and an N-acetyl carboxamide moiety at position 2. Coumarins are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . The diethylamino group enhances solubility, while the acetylphenyl substituent may influence metabolic stability and target binding .

Properties

IUPAC Name

N-acetyl-2-(4-acetylphenyl)imino-7-(diethylamino)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-5-27(6-2)20-12-9-18-13-21(23(30)25-16(4)29)24(31-22(18)14-20)26-19-10-7-17(8-11-19)15(3)28/h7-14H,5-6H2,1-4H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVVAVLIXILXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)C)O2)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 7-(diethylamino)-2H-chromene-3-carboxylic acid under acidic conditions to form the imine intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl and diethylamino groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Divergences

The target compound shares a chromene-3-carboxamide backbone with several analogs (Table 1). Key differences lie in substituents at positions 2 and 7, which modulate physicochemical and biological properties.

Table 1: Structural Comparison of Selected Coumarin Derivatives
Compound Name Position 2 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2Z) (4-Acetylphenyl)imino Diethylamino C₂₃H₂₄N₄O₄ 444.47 Enhanced solubility, Z-configuration
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Oxo H C₁₆H₁₂N₂O₅S 344.34 Polar sulfamoyl group, lower lipophilicity
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-Methylphenyl hydrazinylidene H C₁₆H₁₅N₅O₃S 357.38 Bulky hydrazine group, cyano moiety
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (4-Fluorophenyl)imino H C₁₈H₁₅FN₂O₃ 326.32 Electronegative fluorine, reduced steric bulk

Physicochemical Properties

  • Lipophilicity: The diethylamino group in the target compound increases hydrophilicity compared to non-polar derivatives like the fluorophenyl analog .
  • Stereoelectronic Effects: The acetylphenyl group in the target compound introduces electron-withdrawing effects, which may stabilize the imino bond and influence π-π stacking interactions. In contrast, the fluorophenyl analog () offers electronegativity without steric hindrance .

Research Findings and Comparative Data

Lipophilicity and Solubility

While direct data for the target compound are unavailable, highlights HPLC-based log k values as a proxy for lipophilicity. Derivatives with polar groups (e.g., sulfamoyl in compound 12) exhibit lower log k, correlating with reduced membrane permeability but improved aqueous solubility .

Biological Activity

The compound (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene class, characterized by its complex structure and potential biological activities. With the molecular formula C₁₈H₁₈N₂O₃, this compound incorporates a chromene scaffold, an imine group, and an amide functionality, suggesting diverse pharmacological properties. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Anticancer Properties

Research indicates that compounds with similar chromene structures exhibit significant anticancer activity. Preliminary studies suggest that This compound may induce apoptosis in cancer cells by:

  • Inhibiting tubulin polymerization : This leads to cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with reported IC50 values in the nanomolar range .
  • Targeting specific signaling pathways : Such as those involved in cell survival and proliferation, contributing to its anticancer effects .

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases.

3. Antimicrobial Effects

Preliminary data suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains through disruption of cellular processes.

The biological activity of This compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cancer progression and inflammation.
  • Tubulin Interaction : It binds to tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis.
  • Signal Modulation : Influences signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-Diethylamino-4-methylcoumarinCoumarin derivativeExhibits fluorescent properties
N-(4-acetylphenyl)acetamideSimple amideLacks chromene structure
3-AcetylchromoneChromone derivativeSimilar core but different substituents

The uniqueness of This compound lies in its combination of functionalities that may confer specific biological activities not present in these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of chromene derivatives, highlighting their potential as therapeutic agents:

  • Antitumor Activity : A study evaluated the cytotoxic effects of various chromene derivatives on cancer cells, demonstrating that modifications in the structure significantly influence their potency .
  • Inflammation Reduction : Another study reported that certain chromene derivatives effectively reduced inflammation markers in animal models, suggesting their therapeutic potential for inflammatory diseases .
  • Antimicrobial Efficacy : Research has documented the antimicrobial effects of chromene derivatives against several bacterial strains, indicating their potential as alternative treatments for infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step condensation reactions. For example, the chromene core is formed via cyclization of a substituted salicylaldehyde derivative with a ketone or amine. The acetyl and diethylamino groups are introduced through selective acetylation and alkylation steps, respectively. Reaction conditions (e.g., anhydrous solvents like DMF, catalysts such as p-toluenesulfonic acid) must be tightly controlled to avoid side products. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
  • Key Data : Yields for similar chromene derivatives range from 45–70% after optimization .

Q. How can the stereochemistry and crystal structure of this compound be confirmed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELXL (a refinement module in the SHELX suite) is widely used to resolve Z/E configurations at the imine bond and chromene ring geometry. Synchrotron radiation improves resolution for heavy atoms like chlorine or fluorine substituents .
  • Contingency : If crystallization fails, NOESY NMR can infer stereochemistry through spatial proton-proton correlations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirms substituent positions (e.g., diethylamino protons at δ 1.1–1.3 ppm; acetyl groups at δ 2.1–2.3 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z ~476.2).
  • IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and imine bonds (C=N at ~1600–1640 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., acetyl, diethylamino) influence the compound’s reactivity and stability?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Experimental Validation : Substituent effects are tested via competitive reactions (e.g., bromination or oxidation assays). For example, electron-donating groups like diethylamino increase chromene ring stability under acidic conditions .
    • Data Contradictions : Some studies report conflicting stability trends for acetylated chromenes, necessitating pH-dependent UV-Vis spectroscopy to resolve .

Q. What strategies address contradictions in biological activity data for structurally similar chromene derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC50 values across studies, adjusting for variables like cell line specificity (e.g., HEK-293 vs. HeLa) or assay conditions (e.g., serum concentration).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing diethylamino with morpholino) to isolate pharmacological contributions .
    • Case Study : Fluorine substitution at the phenyl ring enhances bioactivity in some cancer models but reduces solubility, complicating dose-response interpretations .

Q. How can reaction mechanisms for imine bond formation in chromene derivatives be validated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates.
  • Isotopic Labeling : Use 15N-labeled amines to trace imine bond formation via mass spectrometry .
    • Challenge : Competing pathways (e.g., Schiff base vs. Michael adduct formation) require mechanistic probes like radical scavengers .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement, particularly for resolving disorder in flexible diethylamino groups .
  • Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate results across multiple replicates to address variability .
  • Data Reproducibility : Publish raw crystallographic data (e.g., CIF files) and NMR spectra to facilitate cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.